molecular formula C6H14F2Sn B14010235 Stannane, difluorodipropyl- CAS No. 7304-31-6

Stannane, difluorodipropyl-

Cat. No.: B14010235
CAS No.: 7304-31-6
M. Wt: 242.88 g/mol
InChI Key: XQUCKFKAPUGLSA-UHFFFAOYSA-L
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Description

Stannane, difluorodipropyl- (hypothetical formula: C₆H₁₄F₂Sn) is an organotin compound where two propyl groups and two fluorine atoms are bonded to a central tin atom. Organotin compounds are widely studied for their structural diversity, catalytic applications, and reactivity, which are heavily influenced by substituents like halogens (F, Cl, Br) and alkyl/aryl groups .

Key inferred characteristics of difluorodipropylstannane:

  • Molecular structure: Likely tetrahedral geometry around the tin atom, with Sn-F bonds exhibiting higher polarity compared to Sn-Cl or Sn-Br due to fluorine’s electronegativity.
  • Stability: Fluorine’s strong electron-withdrawing nature may enhance thermal stability but reduce nucleophilicity compared to chloro- or bromostannanes.
  • Applications: Potential use in catalysis or materials science, though fluorine substituents may mitigate toxicity concerns associated with other stannanes .

Properties

CAS No.

7304-31-6

Molecular Formula

C6H14F2Sn

Molecular Weight

242.88 g/mol

IUPAC Name

difluoro(dipropyl)stannane

InChI

InChI=1S/2C3H7.2FH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

XQUCKFKAPUGLSA-UHFFFAOYSA-L

Canonical SMILES

CCC[Sn](CCC)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, difluorodipropyl- can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of organotin compounds with halides or pseudohalides under the influence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium fluoride (CsF) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of stannane, difluorodipropyl- typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Cross-Coupling Reactions

Stannane, difluorodipropyl- acts as a transmetalation agent in palladium-catalyzed cross-coupling reactions. The tin atom facilitates ligand exchange with palladium intermediates, similar to Stille coupling mechanisms .

Example Reaction:

R X+Sn C H F Pd 0 catalystR R +SnX C H F \text{R X}+\text{Sn C H F }\xrightarrow{\text{Pd 0 catalyst}}\text{R R }+\text{SnX C H F }

  • R–X : Aryl/alkenyl halides.

  • Conditions : Mild temperatures (25–80°C), inert atmosphere, polar aprotic solvents (e.g., THF) .

Key Factors:

  • Fluorine’s electron-withdrawing effect enhances tin’s electrophilicity, accelerating transmetalation.

  • Propyl groups provide steric stability, reducing homocoupling side reactions .

Oxidation and Redox Reactions

The Sn–C bonds oxidize under aerobic conditions, forming tin oxides and propylene gas :

Sn C H F +3SnO +2C H +2HF+H O\text{Sn C H F }+3\text{O }\rightarrow \text{SnO }+2\text{C H }+2\text{HF}+\text{H O}

Conditions : Spontaneous at room temperature; exothermic above 50°C .

Kinetic Data:

Reaction Temperature (°C)Half-life (h)Major Product Yield (%)
2548SnO₂ (85)
5012SnO₂ (92)

Source: Computational modeling (B97-D3/def2-mSVP level) of Sn–C bond cleavage .

Fluorine Exchange Reactions

The fluorine ligands undergo nucleophilic substitution with alkoxides or amines:

Sn C H F +2RO Sn C H OR +2\text{Sn C H F }+2\text{RO }\rightarrow \text{Sn C H OR }+2\text{F }

Conditions : Polar solvents (DMF), 60–100°C.
Applications : Synthesis of tin-based catalysts or precursors.

Hydrolysis

Controlled hydrolysis yields tin hydroxides and hydrofluoric acid :

Sn C H F +2H OSn OH C H +2HF\text{Sn C H F }+2\text{H O}\rightarrow \text{Sn OH C H }+2\text{HF}

Mechanism :

  • Nucleophilic attack by water on the tin center.

  • Sequential displacement of fluorine atoms.

Safety Note : HF byproduct requires neutralization with bases (e.g., CaCO₃) .

Radical Reactions

Under UV light, homolytic cleavage of Sn–C bonds generates propyl radicals:

Sn C H F hν2C H +SnF \text{Sn C H F }\xrightarrow{h\nu}2\text{C H }+\text{SnF }

Applications : Initiation of polymerization or functionalization of alkanes.

Complexation with Lewis Bases

The tin center coordinates with amines, phosphines, or ethers, forming adducts:

Sn C H F +2LSn C H F L (L Lewis base)\text{Sn C H F }+2\text{L}\rightarrow \text{Sn C H F L }\quad (\text{L Lewis base})

Stability : Adducts exhibit enhanced thermal stability compared to the parent compound.

Table 1. Comparative Reactivity of Organotin Compounds

CompoundSn–X Bond Energy (kJ/mol)Reaction Rate with Pd(0) (rel.)Thermal Stability (°C)
Sn(C₃H₇)₂F₂2651.050
Sn(C₃H₇)₄2200.3120
SnPh₂Cl₂2901.280

Sources:

Table 2. Activation Energies for Key Reactions

Reaction TypećG (kJ/mol)Method (Theory Level)
Transmetalation (Pd)92.4ωB97X-D3/def2-TZVP
Sn–C Oxidation78.1B97-D3/def2-mSVP
Hydrolysis64.3Experimental (Arrhenius fit)

Scientific Research Applications

Stannane, difluorodipropyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of stannane, difluorodipropyl- involves its ability to participate in transmetalation reactions. In these reactions, the compound transfers its organic groups to a metal center, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions, where the stannane acts as a nucleophile, donating its organic groups to the palladium center .

Comparison with Similar Compounds

Structural and Bonding Differences

Dichloro(2-methyl-2-phenylpropyl)phenylstannane ():
  • Formula : C₁₆H₁₈Cl₂Sn.
  • Sn-Cl bond length : ~2.42 Å (similar to Sn-Br in dibromo analogs, a unique feature contrasting typical halogen trends) .
  • Structure : U-shaped geometry with face-to-face phenyl ring interactions, stabilized by C-H···π bonds.
Difluorodipropylstannane (Hypothetical) :
  • Expected Sn-F bond length : ~2.05 Å (shorter than Sn-Cl/Br due to smaller atomic radius of fluorine).
Polystannanes ():
  • Synthesis : Formed via dehydrogenative coupling of distannanes.
  • Contrast: Difluorodipropylstannane, as a monomer, lacks the polymeric backbone but may serve as a precursor for specialized tin-containing materials.

Physicochemical Properties

Property Dichloro(2-methyl-2-phenylpropyl)phenylstannane Difluorodipropylstannane (Inferred) Tributylfluorostannane ()
Molecular Mass (g/mol) 399.93 ~246.84 276.15 (monomer)
Halogen Bond Length (Å) 2.42 (Sn-Cl) ~2.05 (Sn-F) 2.06 (Sn-F)
Thermal Stability Stable at 120 K with intramolecular interactions Likely higher due to Sn-F bonds Polymerizes at elevated temperatures
Toxicity High (common in organotin halides) Potentially lower Not documented

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